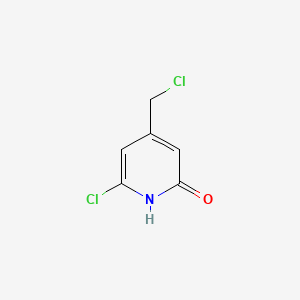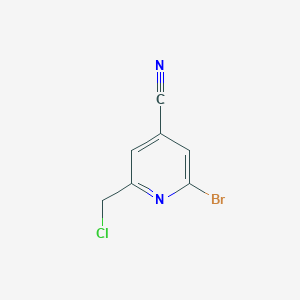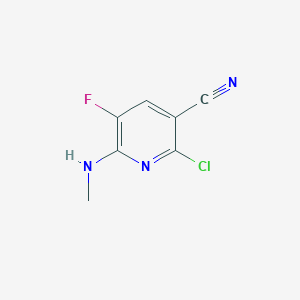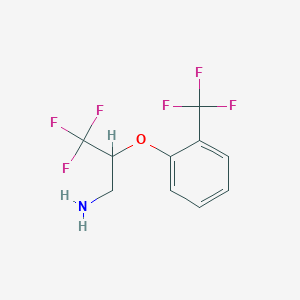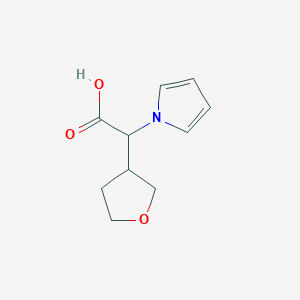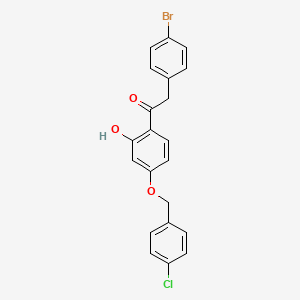
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone is an organic compound characterized by the presence of both chlorobenzyloxy and bromophenyl groups
Preparation Methods
The synthesis of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-chlorobenzyloxy and 4-bromophenyl intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone can be compared with other similar compounds, such as:
4-Chlorobenzyloxy derivatives: These compounds share the chlorobenzyloxy group and may exhibit similar chemical properties.
4-Bromophenyl derivatives: Compounds with the bromophenyl group may have comparable reactivity and applications.
Hydroxyphenyl derivatives: These compounds contain the hydroxyphenyl group and may be used in similar research contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16BrClO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H16BrClO3/c22-16-5-1-14(2-6-16)11-20(24)19-10-9-18(12-21(19)25)26-13-15-3-7-17(23)8-4-15/h1-10,12,25H,11,13H2 |
InChI Key |
CKHKHBAJMKPNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


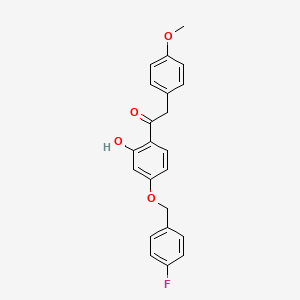
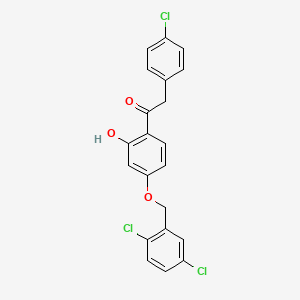
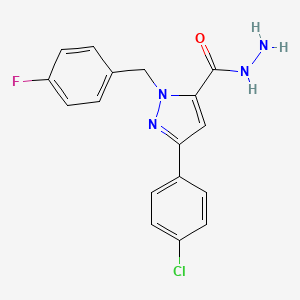
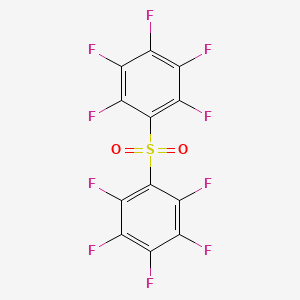

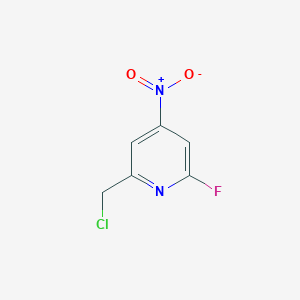
![7-Amino-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14863873.png)
